(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol
Overview
Description
The compound is a derivative of 3-fluorobenzyl alcohol . 3-Fluorobenzyl alcohol is a colorless liquid with a molecular weight of 126.13 g/mol . It’s also known as 3-fluorophenyl methanol .
Synthesis Analysis
While specific synthesis methods for “(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol” were not found, similar compounds such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide have been synthesized through the amidation reaction .Molecular Structure Analysis
The molecular structure of a similar compound, (3-Fluorophenyl) methanol, 3-methylbutyl ether, includes a total of 31 bonds. There are 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
3-Fluorobenzyl alcohol, a similar compound, is a colorless liquid with a density of 1.1600g/mL. It has a boiling point of 104°C to 105°C (22.0mmHg) and a flash point of 90°C .Scientific Research Applications
1. Analytical Chemistry and Toxicology
Studies have leveraged the structural characteristics of compounds similar to (3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol in analytical chemistry, particularly in the detection and identification of substances. For instance, Moosmann et al. (2013) detailed the identification and metabolic study of flubromazepam, a designer benzodiazepine, using various analytical techniques. The study provided insights into the pharmacokinetics and potential forensic implications of the compound (Moosmann, Huppertz, Hutter, Buchwald, Ferlaino, & Auwärter, 2013).
2. Receptor Studies in Pharmacology
The occupancy of receptors by antagonists derived from similar structures has been a subject of research. Raddad et al. (2016) investigated the occupancy of nociceptin opioid peptide receptors (NOP) by LY2940094, a potent and selective NOP antagonist, in both rats and humans. The study's findings provide essential data on the interaction of such compounds with brain receptors, which is critical in understanding their pharmacological effects and potential therapeutic applications (Raddad, Chappell, Meyer, Wilson, Ruegg, Tauscher, Statnick, Barth, Zhang, & Verfaille, 2016).
Safety And Hazards
properties
IUPAC Name |
[3-(3-fluorophenyl)-1H-pyrazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRVJOBYYLGPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-fluorophenyl)-1H-pyrazol-5-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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